

Atf4-IN-1: A Dual-Acting Modulator of the Integrated Stress Response

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atf4-IN-1

Cat. No.: B12370879

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atf4-IN-1 is a novel small molecule that presents a compelling dual mechanism of action, positioning it as a significant tool for research in neurodegenerative diseases and other pathologies linked to the Integrated Stress Response (ISR). It functions as both an inhibitor of Activating Transcription Factor 4 (ATF4) and an activator of eukaryotic initiation factor 2B (eIF2B). This guide provides a comprehensive overview of **Atf4-IN-1**, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

Atf4-IN-1 is a cell-permeable compound with the following properties:

| Property | Value |
|-------------------|---|
| CAS Number | 2991057-76-0 |
| Molecular Formula | C ₂₄ H ₂₁ Cl ₂ N ₃ O ₄ |
| Molecular Weight | 486.35 g/mol |

Mechanism of Action

Atf4-IN-1 exerts its biological effects through a dual mechanism that converges on the Integrated Stress Response (ISR), a central signaling network activated by various cellular stresses such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.

Inhibition of ATF4

Under conditions of cellular stress, the phosphorylation of the α -subunit of eukaryotic initiation factor 2 (eIF2 α) leads to a global reduction in protein synthesis. However, it paradoxically promotes the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid metabolism, redox homeostasis, and, in cases of prolonged stress, apoptosis. **Atf4-IN-1** has been shown to dose-dependently inhibit the expression of ATF4. In HEK-293T cells, it exhibits an IC₅₀ of 32.43 nM for ATF4 inhibition. Furthermore, **Atf4-IN-1** at a concentration of 200 nM was found to inhibit the transcription of ATF4 mRNA in HeLa cells.

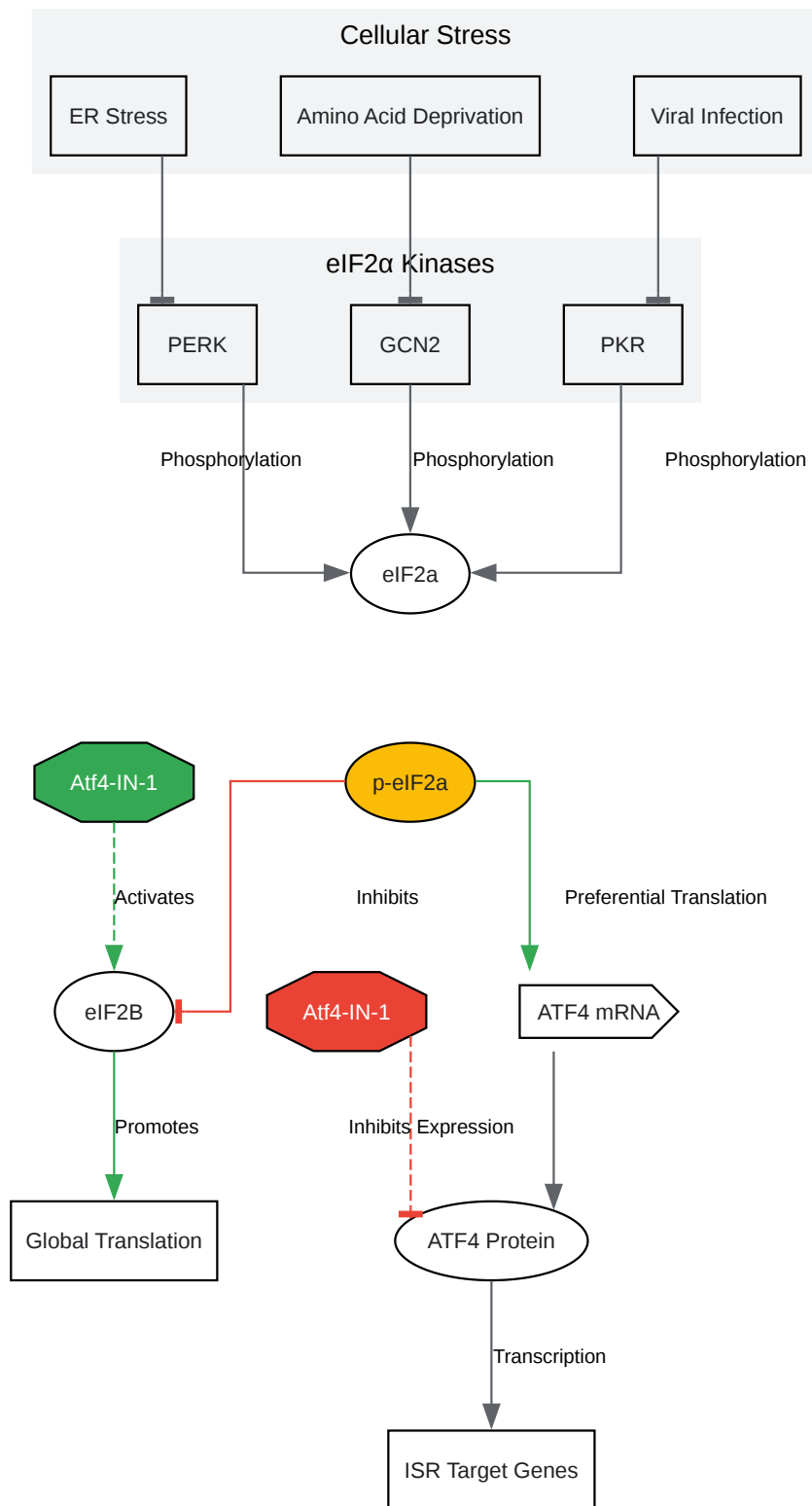
Activation of eIF2B

The guanine nucleotide exchange factor (GEF) eIF2B is a critical component of translation initiation, responsible for recycling eIF2 from its inactive GDP-bound state to its active GTP-bound state. The phosphorylation of eIF2 α converts eIF2 into a competitive inhibitor of eIF2B, thereby suppressing global translation. Small molecule activators of eIF2B, can counteract the inhibitory effect of phosphorylated eIF2 α , thus restoring protein synthesis. **Atf4-IN-1** acts as a potent activator of eIF2B, with a reported EC₅₀ of 5.844 nM in HEK-293T cells. By activating eIF2B, **Atf4-IN-1** can potentially mitigate the translational repression induced by ISR activation.

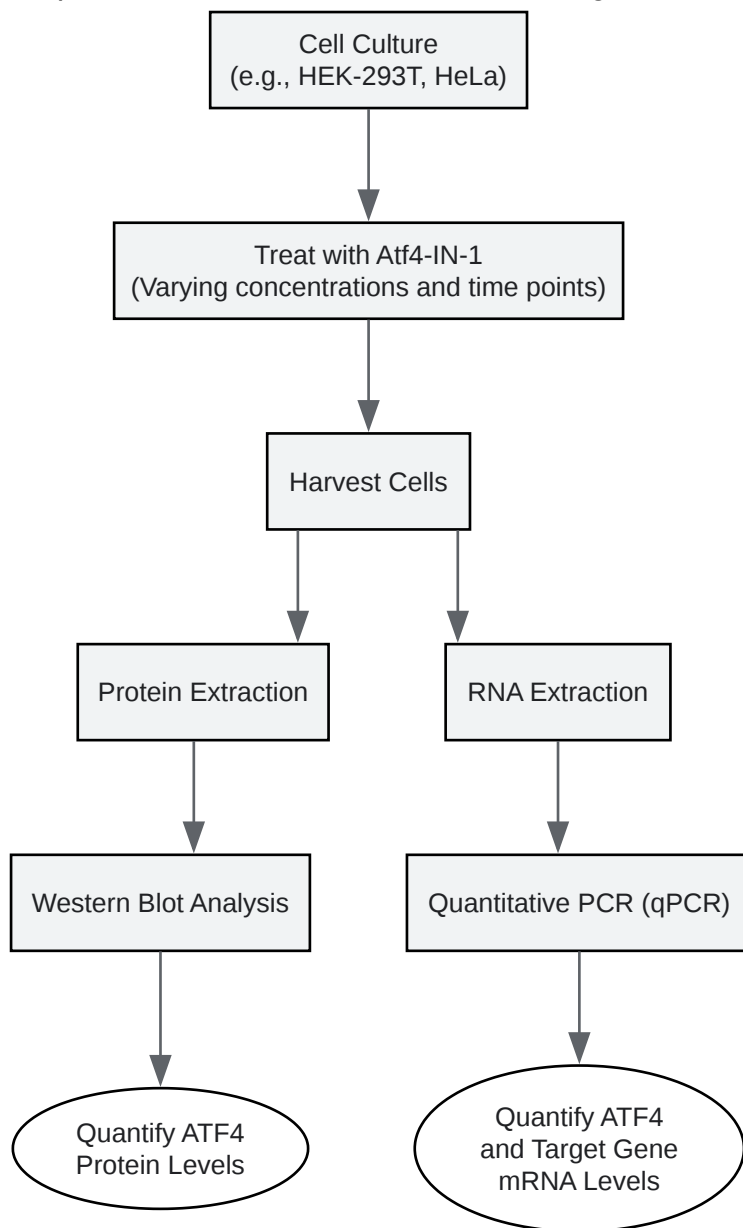
Signaling Pathways

The dual action of **Atf4-IN-1** modulates the Integrated Stress Response at two key junctures. The following diagrams illustrate the signaling pathways affected by this compound.

Integrated Stress Response (ISR) and the Effect of Atf4-IN-1



Experimental Workflow for Characterizing Atf4-IN-1



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- To cite this document: BenchChem. [Atf4-IN-1: A Dual-Acting Modulator of the Integrated Stress Response]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12370879#atf4-in-1-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b12370879#atf4-in-1-cas-number-and-molecular-weight)

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